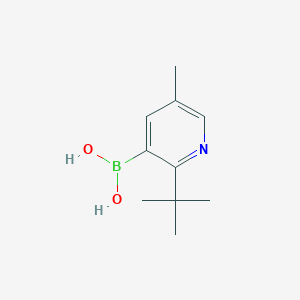
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position, a chlorine atom at the 2nd position, and a methoxymethoxy group at the 3rd position on the benzaldehyde ring. It is a solid at room temperature and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Halogenation: Introduction of chlorine and fluorine atoms at the desired positions on the benzaldehyde ring.
Methoxymethoxylation: The methoxymethoxy group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and methoxymethoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include:
Temperature: Controlled to optimize the reaction rate and yield.
Solvent: Suitable solvents like dichloromethane or toluene are used.
Catalysts: Catalysts such as Lewis acids may be employed to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the benzaldehyde moiety.
Pathways: It may inhibit or activate certain biochemical pathways depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-methoxybenzaldehyde: Lacks the chlorine atom and methoxymethoxy group.
2-Chloro-6-fluorobenzaldehyde: Lacks the methoxymethoxy group.
Uniqueness
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde is unique due to the presence of both halogen atoms and the methoxymethoxy group, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C9H8ClFO3 |
|---|---|
Poids moléculaire |
218.61 g/mol |
Nom IUPAC |
2-chloro-6-fluoro-3-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8ClFO3/c1-13-5-14-8-3-2-7(11)6(4-12)9(8)10/h2-4H,5H2,1H3 |
Clé InChI |
RPODJWYXVDATDW-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C(=C(C=C1)F)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol](/img/structure/B14069050.png)









